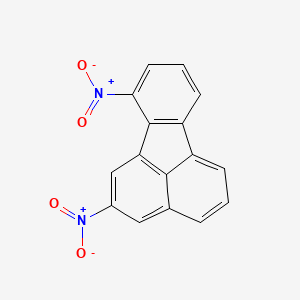
Fluoranthene, 2,10-dinitro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoranthene, 2,10-dinitro is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The compound has the molecular formula C₁₆H₈N₂O₄ and a molecular weight of 292.2457 g/mol . Fluoranthene itself is known for its fluorescence under UV light and is a non-alternant PAH due to its five-membered ring structure .
Méthodes De Préparation
The synthesis of fluoranthene, 2,10-dinitro typically involves nitration of fluoranthene. One common method is the reaction of fluoranthene with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid under controlled conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the 2,10-dinitro derivative.
Analyse Des Réactions Chimiques
Fluoranthene, 2,10-dinitro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst, resulting in the formation of amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Fluoranthene, 2,10-dinitro has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a model compound in studies of PAH behavior and reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of fluoranthene, 2,10-dinitro involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also intercalate into DNA, affecting gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Fluoranthene, 2,10-dinitro can be compared with other nitro-substituted PAHs, such as:
Fluoranthene, 2,8-dinitro: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
Pyrene, 1,6-dinitro: Another nitro-substituted PAH with distinct photophysical properties and uses in materials science.
Benzo[a]pyrene, 6,12-dinitro: Known for its carcinogenic properties and studied for its environmental impact.
Propriétés
Numéro CAS |
105735-73-7 |
|---|---|
Formule moléculaire |
C16H8N2O4 |
Poids moléculaire |
292.24 g/mol |
Nom IUPAC |
2,10-dinitrofluoranthene |
InChI |
InChI=1S/C16H8N2O4/c19-17(20)10-7-9-3-1-4-11-12-5-2-6-14(18(21)22)16(12)13(8-10)15(9)11/h1-8H |
Clé InChI |
CCZHANJFOARLMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CC3=C2C(=C1)C4=C3C(=CC=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


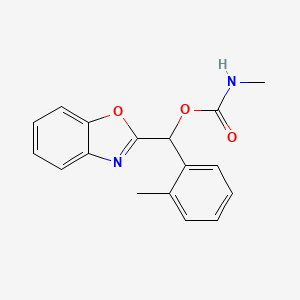
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
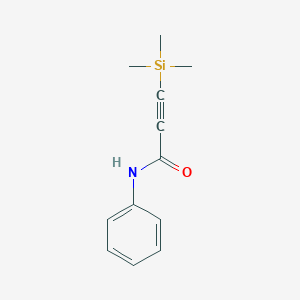
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
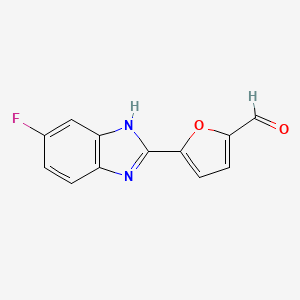
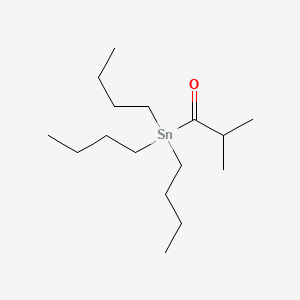
![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
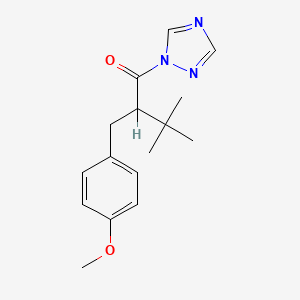

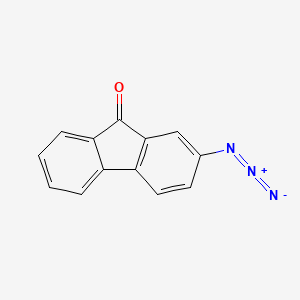
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![1-Isothiocyanato-4-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14325394.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
